2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
Overview
Description
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C7H10Cl3NO and a molecular weight of 230.52 g/mol . It is known for its unique structure, which includes a trichloroacetamide group and a dimethylpropenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves several steps. One common method includes the reaction of trichloroacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetamide group into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.
Scientific Research Applications
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylpropenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide include:
Trichloroacetamide: Lacks the dimethylpropenyl group, making it less hydrophobic.
2,2,2-Trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide: Contains a hydroxybutenyl group instead of the dimethylpropenyl group, leading to different reactivity and solubility properties.
2,2,2-Trichloro-N-[(1E)-1-vinyl-1-hexenyl]acetamide: Features a vinylhexenyl group, which affects its chemical behavior and applications.
This compound stands out due to its unique combination of trichloroacetamide and dimethylpropenyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO/c1-4-6(2,3)11-5(12)7(8,9)10/h4H,1H2,2-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLCEQCUAZVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)NC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443445 | |
Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91989-80-9 | |
Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.